molecular formula C16H17N5O3S B14099645 N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B14099645
M. Wt: 359.4 g/mol
InChI Key: IXCCDHOOJRQOAI-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the core quinazoline structure, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides, which are key intermediates in the synthesis of quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively block the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and optimization .

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23)

InChI Key

IXCCDHOOJRQOAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1

Origin of Product

United States

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